4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 193818-31-4
VCID: VC2850600
InChI: InChI=1S/C12H16N2O2.ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;/h6-7H,1-5,8H2,(H,13,14)(H,15,16);1H
SMILES: C1CC2=C(NC1)N=C(C=C2)CCCC(=O)O.Cl
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73 g/mol

4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride

CAS No.: 193818-31-4

Cat. No.: VC2850600

Molecular Formula: C12H17ClN2O2

Molecular Weight: 256.73 g/mol

* For research use only. Not for human or veterinary use.

4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride - 193818-31-4

Specification

CAS No. 193818-31-4
Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
IUPAC Name 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoic acid;hydrochloride
Standard InChI InChI=1S/C12H16N2O2.ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;/h6-7H,1-5,8H2,(H,13,14)(H,15,16);1H
Standard InChI Key RNQDBLUYYSHGRP-UHFFFAOYSA-N
SMILES C1CC2=C(NC1)N=C(C=C2)CCCC(=O)O.Cl
Canonical SMILES C1CC2=C(NC1)N=C(C=C2)CCCC(=O)O.Cl

Introduction

Chemical Identity and Nomenclature

Primary Identity

4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride is uniquely identified by its CAS Registry Number 193818-31-4 . This specific identifier distinguishes the hydrochloride salt form from the free base compound, which has the separate CAS number 332884-21-6 . The addition of hydrochloride creates a salt formation that significantly influences the compound's pharmaceutical properties, particularly its solubility profile and stability characteristics. This approach represents a standard pharmaceutical technique to enhance the bioavailability of therapeutic agents containing basic nitrogen atoms.

Synonyms and Alternative Names

The compound appears in chemical literature and databases under several alternative nomenclatures, including:

  • 1,8-Naphthyridine-2-butanoic acid, 5,6,7,8-tetrahydro-, hydrochloride (1:1) (systematic name)

  • 4-(5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-YL)BUTANOIC ACID HCL

  • 4-(1,5,6,7-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride

  • 4-(5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-Yl)Butanoic Acid Hydrochloric Acid Salt

The parent compound without hydrochloride is identified by several synonyms including 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butyric acid and 1,8-Naphthyridine-2-butanoic acid, 5,6,7,8-tetrahydro- . This diversity in nomenclature reflects the compound's presence across multiple chemical databases and research contexts.

Chemical Structure and Properties

Structural Features

4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride features a heterocyclic core structure consisting of a tetrahydro-1,8-naphthyridine ring system. This bicyclic structure contains two nitrogen atoms at positions 1 and 8, with positions 5, 6, 7, and 8 being saturated (hence the "tetrahydro" designation). The butanoic acid chain extends from position 2 of the naphthyridine ring, providing a carboxylic acid functional group that contributes to the compound's physicochemical properties. The hydrochloride moiety forms an ionic bond with one of the nitrogen atoms, typically the more basic nitrogen at position 1, creating a quaternary ammonium salt that enhances water solubility.

Physicochemical Properties

The hydrochloride salt form exhibits distinct physicochemical properties that differentiate it from the free base compound. Table 1 summarizes the key properties of the hydrochloride salt:

Table 1: Physicochemical Properties of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride

PropertyValue
Molecular FormulaC12H17ClN2O2
Molar Mass256.72858 g/mol
CAS Number193818-31-4

For comparative purposes, the free base form demonstrates the following properties, as detailed in Table 2:

Table 2: Physicochemical Properties of the Free Base Form (4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid)

PropertyValue
Molecular FormulaC12H16N2O2
Molar Mass220.27 g/mol
Density1.184 g/cm³
Boiling Point427.267°C at 760 mmHg
Flash Point212.204°C
Vapor Pressure0 mmHg at 25°C
Refractive Index1.561
CAS Number332884-21-6

The notable differences between the two forms include increased molecular weight and altered physicochemical behavior in the hydrochloride salt. The formation of the hydrochloride salt typically enhances aqueous solubility, which is particularly advantageous for pharmaceutical applications by improving bioavailability and facilitating formulation development .

Synthesis and Production

General Synthetic Approach

The synthesis of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride follows a sequential approach beginning with the parent naphthyridine structure. According to the available literature, the primary synthetic route involves a reaction between 5,6,7,8-tetrahydro-1,8-naphthyridine and bromobutyrate to yield the intermediate 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoic acid . This key step establishes the crucial carbon-carbon bond connecting the heterocyclic core to the butanoic acid sidechain.

The conversion to the hydrochloride salt form would typically involve treatment of the free base with hydrochloric acid under controlled conditions. This salt formation step serves both as a purification technique and as a method to enhance the pharmaceutical properties of the final compound. The specific reaction conditions, including solvent systems, temperature parameters, and concentration factors, would need to be carefully optimized to ensure high yield and purity of the target compound.

Biological Activity and Pharmacology

Structure-Activity Relationships

Related compounds incorporating the tetrahydronaphthyridine structural motif have demonstrated impressive pharmacological profiles. One notable example, "(S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt," exhibited exceptionally high binding affinity for the αvβ6 integrin target (pKi = 11), coupled with a prolonged dissociation half-life of 7 hours . These pharmacodynamic characteristics are complemented by favorable physicochemical properties, including high aqueous solubility (>71 mg/mL in saline at pH 7), which facilitate formulation for targeted pulmonary delivery via nebulization .

Therapeutic Applications

Delivery Optimization for Pulmonary Targeting

The hydrochloride salt formation of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid likely contributes to its suitability for pulmonary delivery systems. Related compounds in this structural class have been specifically developed with "pharmacokinetic properties commensurate with inhaled dosing by nebulization" . This localized delivery approach offers several potential advantages for IPF treatment:

  • Direct targeting of lung tissue, maximizing local drug concentrations

  • Minimization of systemic exposure, potentially reducing off-target effects

  • Bypassing first-pass metabolism, enabling lower total doses

  • Rapid onset of action compared to oral administration

The optimization of formulation parameters for inhaled delivery represents a sophisticated pharmaceutical development approach that aligns with the compound's intended therapeutic application in pulmonary fibrosis.

Research and Development Status

Current Research Initiatives

The development of tetrahydronaphthyridine-containing compounds for αvβ6 integrin inhibition appears to represent a collaborative, multidisciplinary research initiative. The research teams involved span multiple pharmaceutical disciplines, including medicinal chemistry, drug metabolism and pharmacokinetics, molecular design, and respiratory therapeutic areas . This integrated approach suggests a comprehensive drug development program rather than merely exploratory academic research.

The search results indicate that compounds in this structural class have progressed beyond initial discovery phases and have been selected for "further clinical investigation as a potential therapeutic agent for the treatment of idiopathic pulmonary fibrosis" . This progression into clinical development phases represents a significant milestone in the evaluation of these compounds' therapeutic potential.

Advantages Over Existing Therapeutic Approaches

A key distinction highlighted in the research is that these compounds were designed specifically for IPF treatment, unlike many current therapies that were repurposed from other indications. The search results emphasize this purposeful development approach: "Current therapies for IPF emerged from the repositioning of clinical assets originally designed for treating other conditions. In contrast, the work described here is one of very few approaches designed from the outset to treat IPF based on robust in-house studies from target validation to pharmacokinetic and pharma[cological studies]" .

This target-based, disease-specific development strategy potentially offers improved effectiveness and safety profiles compared to repurposed medications. The high selectivity for αvβ6 integrin, coupled with optimized delivery to the site of disease, represents a rational therapeutic approach that addresses fundamental pathophysiological mechanisms rather than downstream symptoms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator